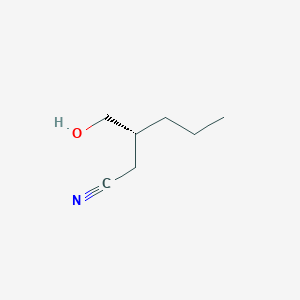
(R)-3-(Hydroxymethyl)hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Hydroxymethyl)hexanenitrile is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)hexanenitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-(Hydroxymethyl)hex-2-enenitrile using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods: Industrial production of ®-3-(Hydroxymethyl)hexanenitrile may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-3-(Hydroxymethyl)hexanenitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group in ®-3-(Hydroxymethyl)hexanenitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in ®-3-(Hydroxymethyl)hexanenitrile can participate in substitution reactions, where it is replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Amines
Substitution: Chlorides
Applications De Recherche Scientifique
®-3-(Hydroxymethyl)hexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: ®-3-(Hydroxymethyl)hexanenitrile derivatives may have potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-3-(Hydroxymethyl)hexanenitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, in enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of the enzyme and the overall metabolic pathway.
Comparaison Avec Des Composés Similaires
Hexanenitrile: A simpler nitrile compound with a similar carbon chain but lacking the hydroxymethyl group.
3-(Hydroxymethyl)hexanenitrile: The racemic mixture of the compound, containing both ® and (S) enantiomers.
Uniqueness: ®-3-(Hydroxymethyl)hexanenitrile is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its racemic mixture or other similar compounds. The presence of the hydroxymethyl group also provides additional functionalization opportunities, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(3R)-3-(hydroxymethyl)hexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-7(6-9)4-5-8/h7,9H,2-4,6H2,1H3/t7-/m1/s1 |
Clé InChI |
BKVLHIHGSFUBPO-SSDOTTSWSA-N |
SMILES isomérique |
CCC[C@H](CC#N)CO |
SMILES canonique |
CCCC(CC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



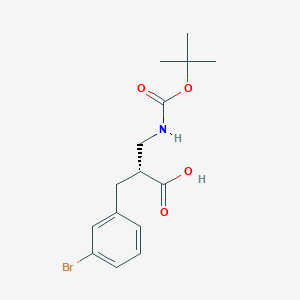
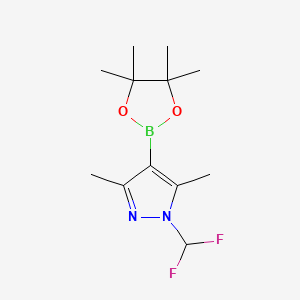
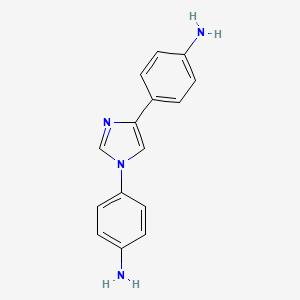
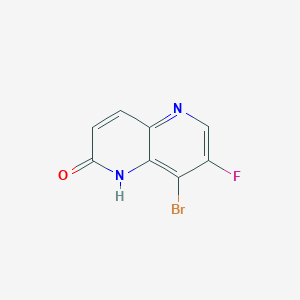
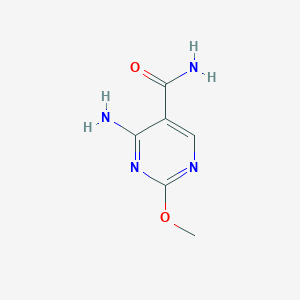
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

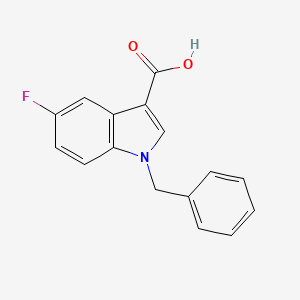
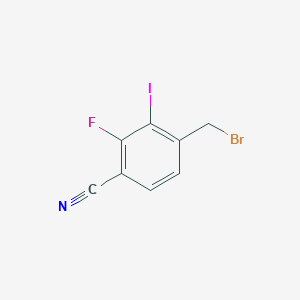
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)


